molecular formula C18H25NO6 B12450631 Boc-d-glu(obzl)-ome

Boc-d-glu(obzl)-ome

Cat. No.: B12450631
M. Wt: 351.4 g/mol
InChI Key: KHCZTGSAKNZBOV-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-glutamic acid 1-benzyl ester, commonly referred to as Boc-D-Glu-OBzl, is a derivative of glutamic acid. It is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by its molecular formula C17H23NO6 and a molecular weight of 337.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-D-Glu-OBzl is synthesized through the esterification of D-glutamic acid with benzyl alcohol, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of Boc-D-Glu-OBzl follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput techniques to ensure efficiency and consistency in the production of the compound .

Chemical Reactions Analysis

Types of Reactions

Boc-D-Glu-OBzl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-D-Glu-OBzl is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The primary mechanism of action of Boc-D-Glu-OBzl involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed to yield the desired peptide or protein with a free amine group .

Comparison with Similar Compounds

Boc-D-Glu-OBzl can be compared with other similar compounds, such as:

Uniqueness

Boc-D-Glu-OBzl is unique due to its specific use of the D-enantiomer of glutamic acid, which can impart different biological and chemical properties compared to its L-counterpart .

Biological Activity

Boc-D-Glu(OBzl)-Ome, a derivative of glutamic acid, is notable for its applications in peptide synthesis and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C17_{17}H23_{23}N1_{1}O6_{6} and is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group, a benzyl ester (OBzl) on the carboxyl group, and a methoxy (Ome) group. This structure contributes to its stability and solubility in various solvents, making it suitable for biological applications.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Solid-Phase Peptide Synthesis (SPPS) : This method allows for the efficient assembly of peptides by sequentially adding amino acids to a solid support. This compound can be incorporated into peptides using coupling reagents such as DEPBT (1-(Diphenylphosphino)-3-methyl-1H-pyrazole) to facilitate amide bond formation with minimal racemization .
  • Solution Phase Synthesis : This approach involves the use of solvents to dissolve reactants and facilitate reactions. The stability of this compound in different solvents has been studied, showing promising yields and purity levels .

Biological Activity

This compound exhibits several biological activities that are significant for research and therapeutic applications:

  • Peptide Transport : Research indicates that this compound can enhance the oral bioavailability of peptides by acting as a prodrug. It is designed to be stable in the gastrointestinal tract and subsequently released by oligopeptide transporters .
  • Caspase Inhibition : Similar compounds have shown potential as caspase inhibitors, which are crucial in apoptosis regulation. For instance, MX1013, a dipeptide related to this compound, demonstrated cytoprotective effects in liver apoptosis models .
  • Protein Folding Stabilization : The compound can stabilize alpha-helical structures in peptides, which is critical for their biological function. Studies have shown that cross-linking systems utilizing this compound can enhance the stability of these secondary structures against proteolytic degradation .

Case Studies

Several studies highlight the biological implications of this compound:

  • Stability in Biological Systems : A study demonstrated that this compound maintains stability under physiological conditions, which is essential for its function as a drug candidate .
  • In Vivo Efficacy : In animal models, derivatives of this compound showed significant protective effects against liver damage induced by apoptosis-inducing agents. The effectiveness was quantified by measuring serum enzyme levels indicative of liver function .
  • Peptide Transport Mechanisms : Research into oligopeptide transporters revealed that compounds like this compound can significantly enhance the absorption of therapeutic peptides across intestinal barriers .

Properties

Molecular Formula

C18H25NO6

Molecular Weight

351.4 g/mol

IUPAC Name

5-O-benzyl 1-O-methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-14(16(21)23-4)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m1/s1

InChI Key

KHCZTGSAKNZBOV-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.